variant MCH -

variant MCH

Catalog Number: EVT-10954521
CAS Number:
Molecular Formula: C98H147N25O30S3
Molecular Weight: 2251.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of genetic variants, including hemoglobin variants, can be achieved through various methods such as mutagenesis, DNA synthesis, and genome editing. A notable technique is the mutagenesis by template-guided amplicon assembly (MEGAA), which allows for the rapid construction of kilobase-sized DNA variants. This method utilizes a seed DNA material to generate an initial template for subsequent annealing, extension, and ligation of oligonucleotide pools that carry mutations of interest .

The MEGAA process can produce multiple variants simultaneously and is designed to optimize efficiency and fidelity through automated systems like MEGAAtron. This automation facilitates high-throughput synthesis and analysis of variants .

Technical Details

In MEGAA, specific oligonucleotides are designed to target mutations within a template. The process involves several steps:

  1. Annealing: Oligonucleotides bind to the template.
  2. Extension: DNA polymerase extends the bound oligonucleotides.
  3. Ligation: The extended fragments are ligated to form a complete variant.
  4. Amplification: The final product is amplified for analysis.

This method allows for efficient generation of diverse variants with high fidelity, making it suitable for both research and clinical applications .

Molecular Structure Analysis

Structure

The molecular structure of hemoglobin consists of four polypeptide chains (two alpha and two beta chains) that form a tetrameric complex. Each chain contains a heme group capable of binding oxygen. Variants such as Variant MCH may exhibit structural alterations due to mutations that affect the stability or functionality of these chains.

Data

Structural analysis often involves techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine the three-dimensional arrangement of atoms within the hemoglobin molecule. These studies help identify specific mutations and their impacts on hemoglobin function.

Chemical Reactions Analysis

Reactions

Hemoglobin variants undergo various chemical reactions that can influence their oxygen-binding capacity and stability. For example, changes in pH or temperature can affect the affinity of hemoglobin for oxygen, leading to clinical manifestations in patients with hemoglobinopathies.

Technical Details

High-performance liquid chromatography (HPLC) is commonly used to analyze hemoglobin variants by separating different types based on their ionic interactions. This method provides detailed information about the proportions of various hemoglobin types present in a sample .

Mechanism of Action

Process

The mechanism by which hemoglobin variants exert their effects typically involves alterations in oxygen binding and release dynamics. For instance, some variants may have increased affinity for oxygen (leading to reduced release at tissues), while others may exhibit decreased affinity (resulting in hypoxia).

Data

Clinical studies often evaluate these mechanisms by measuring blood gas levels and performing functional assays that assess oxygen transport capacity in patients with identified hemoglobin variants.

Physical and Chemical Properties Analysis

Physical Properties

Hemoglobin variants may differ in their physical properties such as solubility, stability under physiological conditions, and response to environmental factors (e.g., temperature changes).

Chemical Properties

The chemical properties include reactivity with ligands (like carbon monoxide), stability against denaturation, and interactions with other biomolecules. These properties are critical for understanding how variants function differently compared to normal hemoglobin.

Relevant Data or Analyses

Studies utilizing HPLC have shown that certain hemoglobin variants can be quantitatively analyzed based on their retention times during chromatography, providing insights into their abundance and characteristics within blood samples .

Applications

Scientific Uses

Hemoglobin variant analysis is essential in clinical diagnostics for conditions such as thalassemia and sickle cell disease. The identification of specific variants enables tailored treatment strategies, including blood transfusions or gene therapy approaches.

In research contexts, understanding the biochemical properties and mechanisms of action of hemoglobin variants contributes to broader studies on genetic disorders and potential therapeutic interventions .

Introduction to Variant MCH in Biomedical Research

Conceptual Definition and Nomenclature Challenges

Variant mean corpuscular hemoglobin (variant MCH) refers to genetically determined alterations in the hemoglobin molecule that manifest as quantifiable changes in the average mass of hemoglobin per red blood cell. These variants arise from mutations in globin genes (HBA1, HBA2, HBB), leading to either structural abnormalities (e.g., hemoglobin S, C, or E) or impaired synthesis (thalassemias). The term "variant MCH" encompasses both the cause (genetic mutation) and the effect (measured hematological parameter), creating inherent ambiguity in terminology [1] [9].

Nomenclature challenges persist due to:

  • Historical vs. Molecular Terminology: Legacy terms like "Hb Bart’s hydrops fetalis" (α-thalassemia) coexist with molecular designations such as "HBB c.20A>T" (sickle cell variant). This dual system complicates cross-disciplinary communication and database curation [1] [6].
  • Classification Systems: The American College of Medical Genetics and Genomics (ACMG) framework categorizes variants as pathogenic, benign, or of uncertain significance (VUS). However, inconsistencies arise in applying these criteria to MCH-associated variants. For example, hemoglobin E (HbE) is classified as "pathogenic" for β-thalassemia but may present as asymptomatic microcytosis, blurring clinical boundaries [6] [8].
  • Variant Reclassification: Up to 46% of initial classifications conflict between laboratories. Though only 0.06% of reclassifications reverse pathogenic/benign status, such changes impact clinical interpretation of MCH values. For instance, a splice-site variant initially deemed pathogenic might later be downgraded to benign after population frequency analysis, altering the diagnostic significance of low MCH [3] [8].

Table 1: MCH Ranges in Hemoglobinopathies

ConditionMCH (pg)Genetic Basis
Normal27–31None
α-thalassemia minima<27Heterozygous α-globin deletion
β-thalassemia minor19–25HBB heterozygous mutation
HbH disease (α-thalassemia)<22Compound α-globin mutations
HbE homozygosity~20Homozygous HBB c.79G>A

Data compiled from hemoglobinopathy diagnostics literature [1] [7] [9].

Research Significance in Hemoglobinopathies and Neuroendocrinology

Hemoglobinopathies: Variant MCH serves as a primary biomarker for carrier screening and differential diagnosis. Globally, 5–7% of people carry hemoglobinopathy-associated alleles, with regional prevalence exceeding 40% in endemic malaria zones. Low MCH (<27 pg) triggers diagnostic workflows identifying:

  • Thalassemia Syndromes: MCH <25 pg with microcytosis has 95% positive predictive value for α- or β-thalassemia traits, distinguishing them from iron deficiency [1] [7].
  • Structural Variants: Hemoglobin S elevates MCH concentration (MCHC >35 g/dL) due to cellular dehydration, whereas hemoglobin C increases target cell formation with MCH 10–12 g/dL [1] [9].

Molecular research leverages MCH quantification to correlate genotype-phenotype relationships. For example:

  • HBB c.118C>T (β-thalassemia) associates with MCH 14–20 pg and transfusion dependence.
  • HBA1 c.142T>C (Hb Constant Spring) shows MCH 22–26 pg with mild hemolysis [1] [9].

Neuroendocrinology: The melanin-concentrating hormone (MCH) peptide, encoded by PMCH, shares the "MCH" acronym but is biologically unrelated to erythrocyte parameters. Research intersections occur in:

  • Iron Homeostasis Regulation: Hypothalamic MCH neurons may modulate hepcidin expression, indirectly influencing hemoglobin synthesis. Rodent studies show Pmch−/− mice develop microcytic anemia, suggesting neuroendocrine-erythropoiesis crosstalk [1].
  • Stress-Induced Anemia: Chronic stress activates neuroendocrine MCH signaling, potentially suppressing erythroid progenitor differentiation. Preliminary data indicate correlations between PMCH polymorphisms and idiopathic microcytic anemia, though causal links remain unproven [1].

Table 2: Research Applications of Variant MCH

FieldResearch ApplicationImpact
Population GeneticsCarrier screening in multiethnic cohortsIdentifies 400,000+ carriers in Germany alone
Genotype-Phenotype StudiesCorrelating HBB mutations with MCH severityPredicts transfusion needs in β-thalassemia
Neuroendocrine-Erythroid AxisAnalyzing PMCH SNPs in microcytic anemiaReveals novel anemia subtypes

Data synthesized from clinical and genetic studies [1] [6] [9].

Scope of Academic Inquiry and Knowledge Gaps

Current academic inquiry focuses on three domains:

  • Diagnostic Refinement: Standard hemoglobinopathy evaluations (CBC, hemoglobin electrophoresis, HPLC) detect 85–90% of variants. Unresolved areas include:
  • Characterization of rare variants (e.g., Hb Fontainebleau) that evade electrophoretic detection but alter MCH.
  • Discordant results between methods (e.g., HPLC vs. capillary electrophoresis), as occurred in a reported case where HbA1c was unobtainable due to an occult variant [9].
  • Variant Pathogenicity Frameworks: While ACMG guidelines standardize classifications, hemoglobin variants face evidence-weighting challenges:
  • Population frequency thresholds (e.g., BS1 criterion) are ill-defined for regionally prevalent variants like HbE.
  • Functional validation (PS3/BS3) requires disease-specific assays absent for most variants [6] [8].
  • Data Integration: Genomic databases (ClinVar, HbVar) catalog 2,000+ hemoglobin variants, yet 13% exhibit conflicting classifications. Machine learning tools like Sherloc improve concordance to 99.9% for likely pathogenic/benign categories but leave 90% of VUS unresolved [6] [8].

Table 3: Key Knowledge Gaps in Variant MCH Research

DomainKnowledge GapResearch Need
Diagnostic MethodologyLimited sensitivity for rare structural variantsHybrid mass spectrometry/genomics workflows
ACMG ImplementationInconsistent PS3/BS3 application for Hb variantsDisease-specific modification of guidelines
Neuroendocrine InteractionsMechanistic links between PMCH and erythropoiesisIn vitro erythroid differentiation assays
Equity in TestingUnderrepresentation of diverse ancestries in databasesPopulation-specific allele frequency studies

Gaps identified from literature on variant interpretation and hemoglobin diagnostics [6] [7] [8].

Critical knowledge gaps persist:

  • Methodological Limitations: 15% of variants evade detection by single methods. A case study highlighted an adult male with normal electrophoresis but aberrant HPLC, later confirmed as a rare variant via DNA sequencing [9].
  • Variant Reclassification Infrastructure: Only 3.6% of variants undergo reclassification annually, with <0.1% altering clinical management. Systematic reassessment frameworks are lacking [3] [6].
  • Neuroendocrine-Erythroid Mechanisms: No studies directly interrogate how melanin-concentrating hormone signaling influences hemoglobin synthesis, representing a high-priority interdisciplinary knowledge gap [1].

Future research must prioritize quantitative pathogenicity frameworks and multi-omics integration to resolve variant MCH ambiguity, ultimately enabling precision diagnostics across global populations.

Properties

Product Name

variant MCH

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C98H147N25O30S3

Molecular Weight

2251.6 g/mol

InChI

InChI=1S/C98H147N25O30S3/c1-46(2)33-62(112-83(138)61(30-32-156-10)110-93(148)70(44-154)119-92(147)69(43-125)118-86(141)63(34-47(3)4)115-96(151)79(50(9)126)123-90(145)67(39-76(133)134)114-88(143)64(35-51-17-12-11-13-18-51)111-80(135)56(99)38-75(131)132)81(136)106-41-74(130)107-58(21-16-31-104-98(102)103)84(139)121-77(48(5)6)95(150)116-65(36-52-22-24-54(127)25-23-52)87(142)108-59(26-28-72(100)128)82(137)117-68(42-124)91(146)120-71(45-155)94(149)113-66(37-53-40-105-57-20-15-14-19-55(53)57)89(144)109-60(27-29-73(101)129)85(140)122-78(49(7)8)97(152)153/h11-15,17-20,22-25,40,46-50,56,58-71,77-79,105,124-127,154-155H,16,21,26-39,41-45,99H2,1-10H3,(H2,100,128)(H2,101,129)(H,106,136)(H,107,130)(H,108,142)(H,109,144)(H,110,148)(H,111,135)(H,112,138)(H,113,149)(H,114,143)(H,115,151)(H,116,150)(H,117,137)(H,118,141)(H,119,147)(H,120,146)(H,121,139)(H,122,140)(H,123,145)(H,131,132)(H,133,134)(H,152,153)(H4,102,103,104)/t50-,56+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,77+,78+,79+/m1/s1

InChI Key

OLHBYHJFEIBGCZ-HUSDBPEESA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.